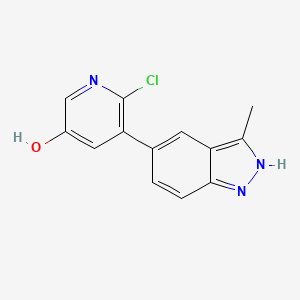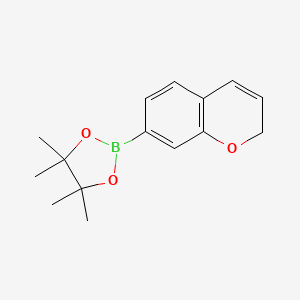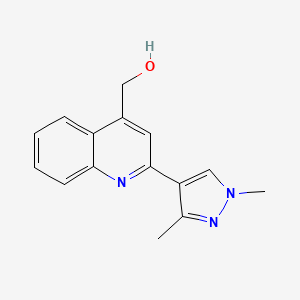
2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a chlorophenyl group and a hexahydroquinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(4-Chlorophenyl)-3,4-dihydroquinazolin-4-one
Uniqueness
2-(4-Chlorophenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its hexahydroquinazolinone core, which provides distinct chemical and biological properties compared to its similar compounds.
Propriétés
Numéro CAS |
62582-89-2 |
|---|---|
Formule moléculaire |
C14H15ClN2O |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H15ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,13,16H,1-4H2,(H,17,18) |
Clé InChI |
ANMWTJCSNBTPAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)NC(N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)




![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)

